ethyl 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate: is a complex organic compound characterized by its thiazole ring fused with a pyrrole ring and a propyl group attached to the fourth position of the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the reaction of propylamine with carbon disulfide and ethyl chloroformate under basic conditions.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced by reacting the thiazole intermediate with 1H-pyrrole in the presence of a suitable catalyst.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to enhance efficiency and scalability. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also encouraged to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen functionalities.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce the carboxylate group.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Amines, alcohols, and suitable solvents like dimethylformamide (DMF)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, aldehydes
Substitution: Amides, esters
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It has shown potential as a bioactive compound with antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infections and inflammatory diseases. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which ethyl 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes.
Comparison with Similar Compounds
Ethyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate
1H-Pyrrole, 2-ethyl-
3(5)-Substituted Pyrazoles
Properties
IUPAC Name |
ethyl 4-propyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-3-7-10-11(12(16)17-4-2)18-13(14-10)15-8-5-6-9-15/h5-6,8-9H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKMHRAMXVVZQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SC(=N1)N2C=CC=C2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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